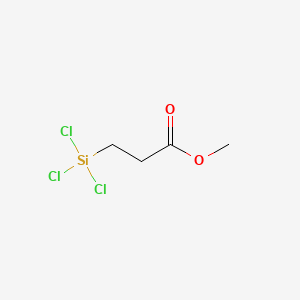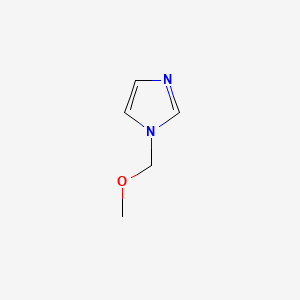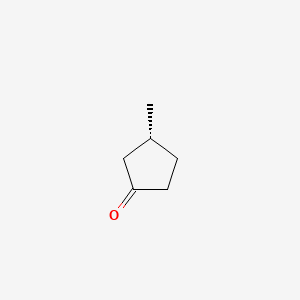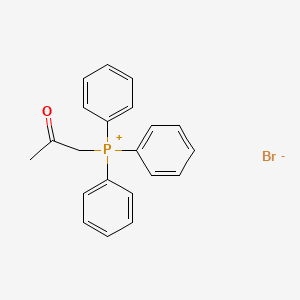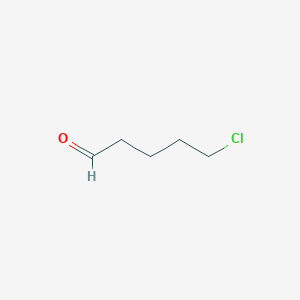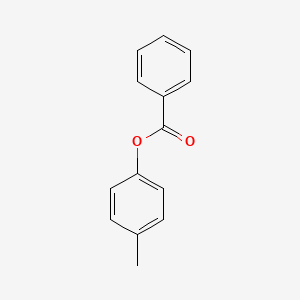
Benzoate de p-tolyle
Vue d'ensemble
Description
p-Tolyl benzoate, also known as benzoic acid, 4-methylphenyl ester, is an organic compound with the molecular formula C14H12O2. It is a white crystalline solid that is often used in organic synthesis and various industrial applications. The compound is characterized by the presence of a benzoate group attached to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position.
Applications De Recherche Scientifique
p-Tolyl benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for the controlled release of active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production.
Mécanisme D'action
Mode of Action
The interaction of this compound with its targets and the resulting changes at the molecular level are areas of ongoing research .
Biochemical Pathways
Benzoate derivatives have been studied for their potential role in various metabolic pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylphenyl benzoate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Tolyl benzoate can be synthesized through the esterification of benzoic acid with p-cresol (4-methylphenol). The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, p-Tolyl benzoate is produced by reacting benzoic acid with p-cresol in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is then separated and purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: p-Tolyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, p-Tolyl benzoate can be hydrolyzed to yield benzoic acid and p-cresol.
Reduction: The ester group in p-Tolyl benzoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in p-Tolyl benzoate can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: Benzoic acid and p-cresol.
Reduction: p-Tolyl alcohol.
Substitution: Various substituted p-Tolyl benzoate derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and as a solvent.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis and as a plasticizer.
Uniqueness of p-Tolyl Benzoate: p-Tolyl benzoate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other benzoate esters. The methyl group in the p-tolyl moiety enhances the compound’s hydrophobicity and influences its reactivity in substitution reactions.
Propriétés
IUPAC Name |
(4-methylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUDIHEZXFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060632 | |
| Record name | p-Tolyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-34-6 | |
| Record name | 4-Methylphenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESOL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF6AI5R4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylphenyl benzoate?
A1: The molecular formula of 4-Methylphenyl benzoate is C14H12O2, and its molecular weight is 212.24 g/mol. [, , , ]
Q2: Are there any notable structural similarities between 4-Methylphenyl benzoate and other aryl benzoates?
A2: Yes, the crystal structure of 4-Methylphenyl benzoate closely resembles that of phenyl benzoate, 4-methylphenyl 4-methylbenzoate, and other aryl benzoates, exhibiting similar bond parameters. [, , , , ]
Q3: What is the dihedral angle between the phenyl and benzoyl rings in 4-Methylphenyl benzoate?
A3: The dihedral angle between the two aromatic rings in the crystal structure of 4-Methylphenyl benzoate is 63.57(5)°. []
Q4: Does the methyl group in 4-Methylphenyl benzoate exhibit any interesting structural features?
A4: In the crystal structure of phenyl 4-methylbenzoate (an isomer of 4-Methylphenyl benzoate), the methyl group displays orientational disorder. []
Q5: How does 4-Methylphenyl benzoate react in acidic conditions?
A5: In acidic environments, 4-Methylphenyl benzoate undergoes a rapid retro-Fries rearrangement, yielding 4-methylphenol and benzoic acid. This reaction suggests a dissociation-recombination mechanism with the potential for trapping the released benzoyl cation. [, ]
Q6: Can 4-Methylphenyl benzoate undergo a photochemical Fries rearrangement?
A6: Studies on related compounds, like 4-methylphenyl acetate, suggest that a photochemical Fries rearrangement might occur, potentially proceeding through a 4-acyl-4-methylcyclohexa-2,5-dienone intermediate. [, ]
Q7: How does 4-Benzoyl-4-methylcyclohexa-2,5-dienone, a precursor to 4-Methylphenyl benzoate, react with nucleophiles?
A7: 4-Benzoyl-4-methylcyclohexa-2,5-dienone undergoes hydrolysis in water, producing 4-methylphenol and benzoic acid. This reaction exhibits proton, water, and hydroxide ion catalysis, indicating a mechanistic similarity to benzaldehyde hemiacetal cleavage. []
Q8: What are the products when 4-Benzoyl-4-methylcyclohexa-2,5-dienone reacts with dialkyl amines?
A8: Reactions with dialkyl amines yield a mixture of 4-methylphenyl benzoate and 4-methylphenol alongside N,N-dialkylbenzamide. The proposed mechanism involves an initial amine-induced rearrangement to 4-methylphenyl benzoate, followed by amine cleavage to the phenol and amide. []
Q9: Has 4-Methylphenyl benzoate been explored as a chiral stationary phase in HPLC?
A9: Yes, a cellulose tris(4-methylphenyl benzoate) ester, commercially available as Chiralcel OJ, has been successfully used as a chiral stationary phase for separating enantiomers of compounds such as thalidomide and aminoglutethimide. [, , ]
Q10: What factors influence the enantiomeric resolution using Chiralcel OJ?
A10: Factors such as mobile phase composition (e.g., hexane-ethanol or hexane-2-propanol ratios) and column temperature affect the retention and enantioselectivity of compounds separated using the Chiralcel OJ stationary phase. []
Q11: Can FDLD (fluorescence-detected linear dichroism) be used to study 4-Methylphenyl benzoate?
A11: Yes, FDLD has been successfully employed to analyze 4-Methylphenyl benzoate oriented on stretched oxidized polyethylene film. This technique reveals information about the spectral properties, orientation, and immediate environment of the molecule. []
Q12: Have any computational studies been conducted on 4-Methylphenyl benzoate or related aryl benzoates?
A12: While specific studies on 4-Methylphenyl benzoate are limited in the provided research, computational analyses on related aryl benzoates and their metal complexes provide insights into their structural features, electronic properties, and reactivity. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
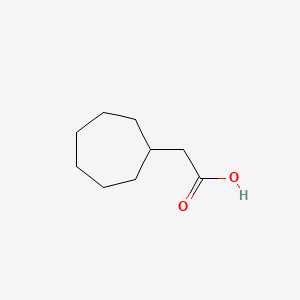
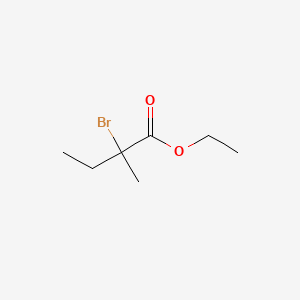
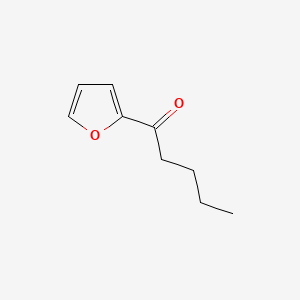
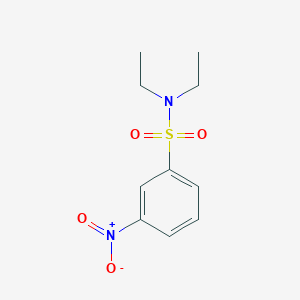
![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)
